Xylometazoline is a synthetic imidazoline derivative classified as an α-adrenergic receptor agonist. [] Its primary role in scientific research stems from its potent vasoconstrictive properties. While it's widely known for its use in over-the-counter decongestant medications, its applications extend beyond clinical use, offering valuable insights into vascular physiology and serving as a tool in various research settings.
Xylometazoline is classified as a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. Specifically, it acts as a selective alpha-adrenergic agonist, leading to vasoconstriction in the nasal mucosa. This property makes it effective in reducing swelling and congestion in the nasal passages. The compound is typically found in its hydrochloride form, known as xylometazoline hydrochloride, which is a white crystalline powder that is freely soluble in water .
The synthesis of xylometazoline hydrochloride involves several chemical reactions starting from m-xylene. A notable synthetic route includes the following steps:
Xylometazoline has a complex molecular structure characterized by its imidazoline ring. The chemical formula for xylometazoline hydrochloride is CHClN. Its molecular weight is approximately 295.82 g/mol. The structure can be represented as follows:
The compound does not exhibit chirality, simplifying its synthesis and formulation processes .
Xylometazoline undergoes various chemical reactions that are significant for its stability and efficacy:
Understanding these reactions is crucial for formulating stable pharmaceutical products.
Xylometazoline exerts its therapeutic effects primarily through selective activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells in the nasal mucosa. Upon binding to these receptors, it induces vasoconstriction, leading to:
The onset of action typically occurs within minutes after administration, with effects lasting for several hours .
These properties are essential for ensuring effective delivery systems in pharmaceutical formulations.
Xylometazoline is primarily used in clinical settings for:
Additionally, ongoing research investigates new delivery methods and combinations that could improve patient outcomes while minimizing side effects associated with prolonged use.
Xylometazoline (chemical name: 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is a synthetic imidazoline derivative with the molecular formula C₁₆H₂₄N₂ and a molecular weight of 244.38 g/mol. Its structure comprises an aromatic lipophilic moiety (4-tert-butyl-2,6-dimethylbenzene) linked to an imidazoline ring via a methylene bridge (–CH₂–). The imidazoline ring is a five-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3), conferring basicity to the molecule with a pKa of 10.2 for the hydrochloride salt [2] [6]. This structure mimics endogenous catecholamines, enabling α-adrenergic receptor binding. Xylometazoline belongs to the imidazoline class of decongestants, sharing structural homology with oxymetazoline and naphazoline, characterized by the conserved imidazoline ring system substituted with an aromatic group [3] [6].
Table 1: Atomic Composition of Xylometazoline
Element | Count | Molecular Fragment |
---|---|---|
Carbon | 16 | Aromatic ring, tert-butyl, imidazoline |
Hydrogen | 24 | Methyl groups, methylene bridge, imidazoline |
Nitrogen | 2 | Imidazoline ring (positions 1 and 3) |
Industrial synthesis of xylometazoline hydrochloride follows a three-step sequence starting from 5-tert-butyl-m-xylene (1,3-dimethyl-5-tert-butylbenzene). The optimized pathway is detailed below:
Chloromethylation:5-tert-butyl-m-xylene undergoes chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acid catalysts such as zinc chloride (ZnCl₂) or aluminium phosphate. This electrophilic substitution introduces a –CH₂Cl group at the para position relative to the tert-butyl substituent, yielding 2,6-dimethyl-4-tert-butylbenzyl chloride. Typical reaction conditions involve refluxing in toluene at 80–85°C for 4–6 hours, achieving yields of 85–92% [1] [5]. Alternative catalysts like boron trifluoride (BF₃) or phosphoryl trichloride (POCl₃) are employed but may reduce selectivity.
Cyanidation:The benzyl chloride intermediate reacts with sodium cyanide (NaCN) via nucleophilic substitution in polar aprotic solvents like dimethylformamide (DMF) or ethanol/water mixtures. Potassium iodide (KI) is often added as a catalyst to facilitate the reaction by generating the more reactive alkyl iodide in situ. This step produces 2,6-dimethyl-4-tert-butylbenzyl cyanide at 75–82% yield after purification. Critical parameters include temperature control (60–70°C) and stoichiometric excess of NaCN (1.5–2.0 equivalents) [1] [5].
Imidazoline Ring Formation:The nitrile group of the benzyl cyanide intermediate undergoes cyclization with ethylenediamine under acid catalysis. p-Toluenesulfonic acid (p-TsOH) or citric acid catalyzes this reaction at 130–150°C, with water removal via azeotropic distillation in solvents like xylene or toluene. The reaction proceeds through nucleophilic addition of the primary amine to the nitrile, forming an amidine intermediate that subsequently cyclizes to the imidazoline ring. The crude xylometazoline base is converted to the hydrochloride salt using hydrochloric acid (HCl) in alcoholic solvents, yielding crystalline xylometazoline hydrochloride with purity >99% after recrystallization [1] [3] [5].
Table 2: Comparative Synthesis Pathways
Step | Reagents/Conditions | Catalyst | Yield | Key Innovations |
---|---|---|---|---|
Chloromethylation | MOMCl, toluene, 85°C, 5h | ZnCl₂ | 92% | Reduced AlCl₃ impurities |
Cyanidation | NaCN, KI, DMF/H₂O, 65°C, 8h | KI (0.1 eq) | 82% | Solvent mixture enhances solubility |
Imidazoline Formation | Ethylenediamine, p-TsOH, xylene, 140°C | p-TsOH | 78% | Azeotropic water removal |
Xylometazoline hydrochloride (C₁₆H₂₄N₂·HCl) is a white to off-white crystalline powder, odorless, and hygroscopic. It exhibits high solubility in polar solvents: water (50 mg/mL at 20°C), methanol (>100 mg/mL), and ethanol (75 mg/mL), but is practically insoluble in apolar solvents like diethyl ether, benzene, or hexane. The hydrochloride salt enhances aqueous solubility critical for nasal formulations, dissociating into ions in solution [2] [6]. The free base form is an oily liquid.
Key stability parameters include:
Ionization constant (pKa): The imidazoline ring nitrogen exhibits a pKa of 10.2 ± 0.2 (25°C), indicating predominant protonation under physiological conditions (pH 7.4). This high pKa ensures >99% ionization in nasal mucosa, enhancing receptor binding via ionic interactions [2] [6].
Xylometazoline hydrochloride crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 7.92 Å, b = 14.65 Å, c = 13.38 Å, and β = 98.5°. The crystal lattice consists of protonated imidazolinium cations paired with chloride anions, stabilized by N⁺–H···Cl⁻ hydrogen bonds (distance: 2.89 Å) and van der Waals interactions involving tert-butyl and methyl groups. Differential scanning calorimetry (DSC) shows a sharp endothermic melt at 318–320°C, confirming high crystallinity [1] [5].
Polymorphism screening identifies two anhydrous forms:
No hydrates or solvates are reported. Salt formation with alternative counterions (e.g., phosphate, citrate) is feasible but offers no stability or solubility advantages over the hydrochloride. The hydrochloride salt remains preferred due to:
Table 3: Solid-State Characteristics of Xylometazoline Hydrochloride
Property | Value | Method |
---|---|---|
Crystal system | Monoclinic | Single-crystal XRD |
Space group | P2₁/c | SC-XRD |
Melting point | 318–320°C | DSC |
Hygroscopicity | <0.1% (25°C, 80% RH) | Gravimetric analysis |
Preferred polymorph | Form I (needles) | Hot-stage microscopy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7